molecular formula C22H20Cl2N2O6 B12637780 C22H20Cl2N2O6

C22H20Cl2N2O6

Cat. No.: B12637780
M. Wt: 479.3 g/mol
InChI Key: ASMWHIYDVYWRRP-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C22H20Cl2N2O6 is known as Loratadine. It is a second-generation antihistamine used to treat allergies. Loratadine is a white or almost white crystalline powder that is odorless and tasteless. It is known for its long-lasting effects and minimal sedative properties compared to first-generation antihistamines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine can be synthesized through several methods. One common method involves the reaction of 8-chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine with ethyl chloroformate in the presence of N-ethyl-N,N-diisopropylamine in toluene at 60-75°C. The reaction mixture is then cooled, and water is added. The organic phase is washed with water, and the solvent is removed. The residue is purified in isopropyl ether followed by crystallization in acetonitrile to obtain Loratadine with a purity of over 99% .

Industrial Production Methods

Industrial production of Loratadine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and purification helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Loratadine undergoes several types of chemical reactions, including:

    Oxidation: Loratadine can be oxidized to form desloratadine, its active metabolite.

    Reduction: Reduction reactions are less common for Loratadine due to its stable structure.

    Substitution: Loratadine can undergo substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as sodium hydroxide and various halogenating agents are used.

Major Products

    Desloratadine: The primary active metabolite formed through oxidation.

    Various substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

Loratadine has a wide range of applications in scientific research:

Mechanism of Action

Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This inhibition prevents the action of histamine, a substance in the body that causes allergic symptoms. Loratadine does not cross the blood-brain barrier significantly, which minimizes its sedative effects. The molecular targets include histamine H1 receptors, and the pathways involved are related to the allergic inflammatory response .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: Another second-generation antihistamine with similar uses but more sedative effects.

    Fexofenadine: Known for its non-sedative properties and longer duration of action.

    Desloratadine: The active metabolite of Loratadine with similar but more potent effects.

Uniqueness

Loratadine is unique due to its minimal sedative effects and long duration of action. It is preferred for patients who require allergy relief without drowsiness. Its ability to selectively target peripheral histamine H1 receptors while avoiding central nervous system effects sets it apart from other antihistamines .

Properties

Molecular Formula

C22H20Cl2N2O6

Molecular Weight

479.3 g/mol

IUPAC Name

2-[(5S)-5-[(2,4-dichlorophenyl)carbamoyl]-3-(3-methoxy-4-prop-2-enoxyphenyl)-4H-1,2-oxazol-5-yl]acetic acid

InChI

InChI=1S/C22H20Cl2N2O6/c1-3-8-31-18-7-4-13(9-19(18)30-2)17-11-22(32-26-17,12-20(27)28)21(29)25-16-6-5-14(23)10-15(16)24/h3-7,9-10H,1,8,11-12H2,2H3,(H,25,29)(H,27,28)/t22-/m0/s1

InChI Key

ASMWHIYDVYWRRP-QFIPXVFZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=NO[C@@](C2)(CC(=O)O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC(C2)(CC(=O)O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.